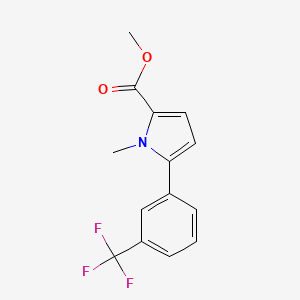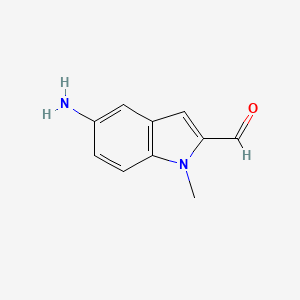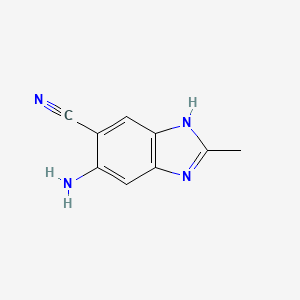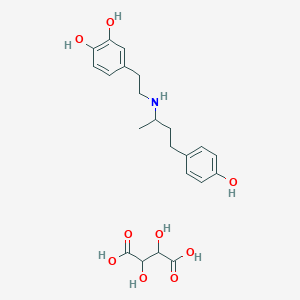![molecular formula C17H16ClN3O4S B14802003 (2E)-N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B14802003.png)
(2E)-N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(furan-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
The synthesis of N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide involves multiple steps. The starting materials typically include 4-chloro-2-methylphenol, which undergoes acetylation to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with hydrazine to form the hydrazide. The final step involves the reaction of the hydrazide with carbon disulfide and 3-(2-furyl)acrylamide under specific conditions to yield the target compound .
Analyse Chemischer Reaktionen
N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide can be compared to similar compounds such as:
N-({2-[(4-chloro-3-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-thienyl)acrylamide: This compound has a similar structure but with a thienyl group instead of a furyl group.
N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide: This compound has a methoxyphenyl group instead of a furyl group.
The uniqueness of N-({2-[(4-chloro-2-methylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-furyl)acrylamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H16ClN3O4S |
|---|---|
Molekulargewicht |
393.8 g/mol |
IUPAC-Name |
(E)-N-[[[2-(4-chloro-2-methylphenoxy)acetyl]amino]carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C17H16ClN3O4S/c1-11-9-12(18)4-6-14(11)25-10-16(23)20-21-17(26)19-15(22)7-5-13-3-2-8-24-13/h2-9H,10H2,1H3,(H,20,23)(H2,19,21,22,26)/b7-5+ |
InChI-Schlüssel |
CPBVRPSNQGOCKP-FNORWQNLSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC(=O)/C=C/C2=CC=CO2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC(=O)C=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14801950.png)

![Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14801966.png)

![3-Isoquinolinecarboxylic acid, 2-[4-[[[[2-(1,3-benzodioxol-5-yl)ethyl]amino]carbonyl]oxy]-3,3-dimethyl-1,2-dioxobutyl]-1,2,3,4-tetrahydro-](/img/structure/B14801979.png)




![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B14802001.png)
![{4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine](/img/structure/B14802004.png)
